N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide

Description

Systematic IUPAC Nomenclature and Structural Representation

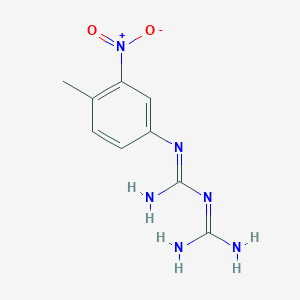

N-(4-Methyl-3-nitrophenyl)imidodicarbonimidic diamide is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The compound’s core structure consists of an imidodicarbonimidic diamide backbone substituted with a 4-methyl-3-nitrophenyl group. The nitro group occupies the meta position relative to the methyl substituent on the aromatic ring, while the imidodicarbonimidic diamide moiety is attached via an amine linkage.

The molecular structure is represented by the SMILES code NC(NC(NC1=CC=C(C)C(N+=O)=C1)=N)=N , which illustrates the connectivity of nitrogen-rich groups and the electron-withdrawing nitro substituent. The compound’s systematic name reflects its parent structure (imidodicarbonimidic diamide) and the substituent’s position and identity on the phenyl ring.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Parent Structure | Imidodicarbonimidic diamide |

| Substituent Position | 4-Methyl-3-nitrophenyl group |

| Functional Groups | Nitro (-NO₂), methyl (-CH₃), and multiple amine (-NH₂, -NH-) groups |

| Aromatic Ring | Monosubstituted benzene with meta-directing nitro and methyl groups |

CAS Registry Number and Alternative Synonyms

The compound is registered under the CAS number 1379811-56-9 , a unique identifier used for chemical tracking and regulation. Alternative names and synonyms include:

- Imidodicarbonimidic diamide N-(4-methyl-3-nitrophenyl)-

- 1-Carbamimidamido-N-(4-methyl-3-nitrophenyl)methanimidamide

- Guanidine, N-(aminoiminomethyl)-N'-(4-methyl-3-nitrophenyl)-

- DTXSID401183948 (DSSTox Substance ID)

- MFCD22374943 (MDL Number)

These synonyms highlight variations in naming conventions, often emphasizing functional group priorities or structural components.

Molecular Formula and Weight Validation

The molecular formula C₉H₁₂N₆O₂ is validated through atomic composition analysis:

- Carbon (C): 9 atoms × 12.01 g/mol = 108.09 g/mol

- Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

- Nitrogen (N): 6 atoms × 14.01 g/mol = 84.06 g/mol

- Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol

Total Molecular Weight:

108.09 (C) + 12.096 (H) + 84.06 (N) + 32.00 (O) = 236.246 g/mol , which aligns with the reported value of 236.23 g/mol . This consistency across multiple sources confirms the formula’s accuracy.

The molecular weight is further corroborated by PubChem data and commercial supplier listings, which uniformly report 236.23 g/mol .

Table 3: Elemental Composition and Molecular Weight Breakdown

| Element | Atoms | Atomic Weight (g/mol) | Contribution to Total |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 12 | 1.008 | 12.096 |

| N | 6 | 14.01 | 84.06 |

| O | 2 | 16.00 | 32.00 |

| Total | 236.246 |

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(4-methyl-3-nitrophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O2/c1-5-2-3-6(4-7(5)15(16)17)13-9(12)14-8(10)11/h2-4H,1H3,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUVDCBBUFSLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183948 | |

| Record name | Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-56-9 | |

| Record name | Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves the condensation of an appropriately substituted nitrophenyl amine derivative with reagents capable of forming the imidodicarbonimidic diamide structure. The process is generally multi-step, involving:

- Preparation or procurement of 4-methyl-3-nitrophenyl precursors.

- Formation of the imidodicarbonimidic diamide backbone through condensation reactions with guanidine derivatives or related amidine compounds.

- Purification and crystallization to obtain the final product in high purity.

Stepwise Preparation Method

Alternative Synthetic Routes

- Isosteric replacement and homologation strategies : Modifications of the chain or ring structures in the precursor molecules have been employed to optimize the synthesis and biological activity of related compounds, which can be adapted for this compound.

- Use of phase-transfer catalysis or ionic liquids : Emerging methods in organic synthesis suggest potential for improved reaction efficiency and environmental compatibility, though specific reports on this compound are limited.

Research Findings on Synthesis Efficiency and Yield

- Yields of the final compound typically range between 60–70%, with careful control of reaction parameters such as temperature, solvent choice, and stoichiometry.

- Spectral data (NMR, mass spectrometry) confirm the structure and purity of the synthesized compound.

- Crystallization from ethanol yields white crystalline solids with melting points consistent with literature values, indicating successful synthesis and purification.

Detailed Data Table of Synthesis Parameters and Outcomes

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide can undergo several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: 4-methyl-3-aminophenylimidodicarbonimidic diamide.

Substitution: Various substituted phenylimidodicarbonimidic diamides depending on the electrophile used.

Hydrolysis: Corresponding amines and carboxylic acids.

Applications De Recherche Scientifique

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mécanisme D'action

The mechanism of action of N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and imidodicarbonimidic diamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Effects: Nitro groups (e.g., in Compound 8) reduce solubility compared to fluorine or methyl groups due to their electron-withdrawing nature.

- Thermal Stability : Fluorinated derivatives exhibit higher melting points (e.g., 207.5–209.2°C for Compound 10), suggesting stronger intermolecular interactions .

Antidiabetic Potential

Metformin (N,N-dimethyl derivative) and phenformin (arylalkyl-substituted) are well-established antidiabetic agents. The target compound’s nitro and methyl substituents may modulate AMPK activation or mitochondrial inhibition pathways, though its efficacy and safety profile remain unstudied .

Antimicrobial and Antitumor Activity

- Chlorhexidine analogs (e.g., N-(4-chlorophenyl) derivatives) demonstrate broad-spectrum antimicrobial activity by disrupting microbial membranes .

- N-(4-chlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic diamide showed moderate antitumor activity against McCall rat colon adenocarcinoma, highlighting the role of halogen substituents in cytotoxicity .

Antimalarial Activity

Chlorproguanil (3,4-dichlorophenyl derivative) inhibits dihydrofolate reductase in Plasmodium species, emphasizing the importance of halogen positioning for target specificity .

Activité Biologique

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide, also known as a derivative of imidodicarbonimidic diamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of . Its structure includes a nitrophenyl group which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N6O2 |

| Molecular Weight | 206.20 g/mol |

| CAS Number | 1379811-56-9 |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. These interactions can lead to modulation of enzyme activities and influence cellular signaling pathways.

Biochemical Pathways

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as those in the glycolytic pathway, which can reduce glucose metabolism.

- Cell Signaling Modulation : It affects cell signaling pathways by altering gene expression and influencing cellular metabolism. This modulation can induce apoptosis in cancer cell lines, indicating potential anticancer properties.

Biological Activity Studies

Several studies have highlighted the compound's biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study involving breast cancer cells showed a significant decrease in cell viability upon treatment with the compound at specific concentrations.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Studies

- Study on Cancer Cell Lines : In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell proliferation in MCF-7 breast cancer cells.

- Antimicrobial Testing : A recent study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments indicate potential hepatotoxicity and nephrotoxicity at higher doses. Animal studies have demonstrated that low doses are generally safe and can modulate enzyme activity without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of imidodicarbonimidic diamide derivatives typically involves nucleophilic substitution or condensation reactions. For analogs like metformin, optimized yields are achieved using reflux conditions with ethanol or methanol as solvents and stoichiometric control of amine and cyanoguanidine precursors . For nitro-substituted derivatives (e.g., N-(4-dimethylamino-3,5-dinitrophenyl) analogs), introducing electron-withdrawing groups (e.g., nitro) requires careful pH adjustment (pH 6–8) to avoid premature decomposition . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : The nitro and methyl groups in the 4-methyl-3-nitrophenyl moiety will produce distinct aromatic proton shifts (δ 7.5–8.5 ppm) and methyl singlet (δ ~2.5 ppm). Imidodicarbonimidic diamide protons (NH) appear as broad signals at δ 6–8 ppm .

- FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹), C=N (1650–1600 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- MS : ESI-MS in positive ion mode typically shows [M+H]⁺, with fragmentation patterns confirming the loss of NO₂ or methyl groups .

Q. What stability challenges arise during storage of nitro-substituted imidodicarbonimidic diamides, and how can degradation be mitigated?

- Methodological Answer : Nitro groups are susceptible to photodegradation and hydrolysis under acidic/basic conditions. Stability studies on analogs like chlorhexidine show that storage in amber glass vials at 2–8°C in inert atmospheres (N₂) reduces decomposition . Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile-phosphate buffer) is advised to identify degradation products .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

- Methodological Answer :

- DFT : Gaussian 09 with B3LYP/6-31G(d) basis sets can model charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Nitro groups increase electron affinity, influencing redox behavior .

- Docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets like IDO (indoleamine 2,3-dioxygenase), leveraging structural data from NSC 401366 (Ki = 1.5 μM ). Protonated imidodicarbonimidic groups may interact with heme active sites via hydrogen bonding .

Q. What analytical strategies resolve co-elution issues in quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with tandem MS (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 1.8 µm) using a gradient of 0.1% formic acid in water/acetonitrile improves resolution. For plasma samples, solid-phase extraction (Oasis HLB cartridges) reduces matrix interference. Validation per ICH guidelines (precision ≤15% RSD, recovery ≥85%) ensures reliability .

Q. How does the nitro substituent influence the compound’s pharmacokinetics, and what in vitro models validate absorption/metabolism?

- Methodological Answer : Nitro groups reduce passive diffusion across Caco-2 cell monolayers (apparent permeability <1 × 10⁻⁶ cm/s). Hepatic microsome assays (human/rat) with LC-MS/MS can identify metabolites (e.g., nitro-reduction to amine derivatives). Comparative studies with non-nitro analogs (e.g., phenformin ) highlight metabolic stability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.